molecular formula C6H14O6 B12402330 Allitol-13C

Allitol-13C

Cat. No.: B12402330
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-IXWQDQNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allitol-13C, also known as Allodulcitol-13C, is a rare natural polyol that has been labeled with the stable isotope carbon-13. This compound is used primarily in scientific research due to its unique properties and applications. Allitol itself is a rare sugar alcohol that can be used as a sweetener and is an important intermediate for the preparation of agents against diabetes, cancer, and viral infections, including AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allitol-13C can be synthesized through a multi-enzyme coexpression pathway in Escherichia coli. This involves the coexpression of D-psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca, forming a multi-enzyme coupling pathway for allitol production. The cofactor recycling system is constructed using the formate dehydrogenase gene from Candida methylica for continuous NADH supply .

Industrial Production Methods

The industrial production of this compound involves the biotransformation of D-fructose using recombinant whole cells of Escherichia coli. The process includes optimizing the medium, recombinant gene induction conditions, and the substrate feeding rate for the cultivation of catalytic cells. The fed-batch culture is scaled up to a 10-liter fermentor, resulting in high-purity allitol crystals through cooling recrystallization .

Chemical Reactions Analysis

Types of Reactions

Allitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different compounds used in scientific research and industrial applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include D-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase. The reactions typically occur under mild conditions, making the process environmentally friendly and cost-effective .

Major Products Formed

The major products formed from the reactions involving this compound include azasugars, which are potential medicines against diabetes, cancer, and viral infections .

Mechanism of Action

The mechanism of action of Allitol-13C involves its role as an intermediate in the preparation of azasugars. These azasugars exert their effects by targeting specific molecular pathways involved in diabetes, cancer, and viral infections. The stable isotope labeling allows for precise tracking and analysis of these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Its role as an intermediate in the preparation of azasugars also sets it apart from other similar compounds .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1

InChI Key

FBPFZTCFMRRESA-IXWQDQNFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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